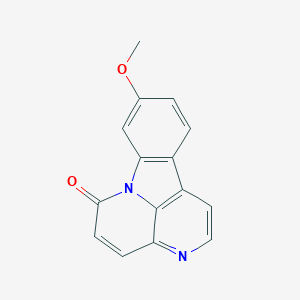

1-Hydroxy-9-methoxycanthin-6-one

Beschreibung

9-Methoxycanthin-6-one has been reported in Simaba orinocensis, Simarouba glauca, and other organisms with data available.

from roots of Eurycoma longifolia (Simaroubaceae)

Eigenschaften

IUPAC Name |

13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c1-19-9-2-3-10-11-6-7-16-12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCRARVHWCCRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432290 | |

| Record name | CHEBI:66699 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74991-91-6 | |

| Record name | 9-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74991-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEBI:66699 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Hydroxy-9-methoxycanthin-6-one: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation procedures for the bioactive alkaloid, 1-Hydroxy-9-methoxycanthin-6-one. This document consolidates available scientific literature to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound is a canthin-6-one alkaloid found primarily within the plant kingdom, particularly in species of the Simaroubaceae family. While research is ongoing, the principal identified natural source is Eurycoma longifolia. Other plants from the Simaroubaceae family, known to produce a variety of canthin-6-one alkaloids, are also potential sources that warrant further investigation.

Table 1: Natural Sources of this compound and Related Alkaloids

| Plant Species | Family | Plant Part | Compound Isolated | Geographic Location |

| Eurycoma longifolia Jack | Simaroubaceae | Roots | This compound, 9-Methoxycanthin-6-one | Southeast Asia (e.g., Indonesia, Malaysia)[1] |

| Picrasma quassioides Benn. | Simaroubaceae | Stems | Various canthin-6-one alkaloids (e.g., 4,5-dimethoxy-10-hydroxycanthin-6-one) | Tropical and subtropical Asia[2][3] |

| Picrolemma huberi | Simaroubaceae | Stem Bark | 1-Hydroxy-canthin-6-one | Not Specified[4] |

| Simaba ferruginea A. St-Hil. | Simaroubaceae | Rhizomes | Canthin-6-one alkaloids | Not Specified[5] |

Note: While Eurycoma longifolia is a confirmed source of this compound, the other listed species are known producers of structurally similar canthin-6-one alkaloids, making them potential candidates for the presence of the target compound.

Quantitative Data

Precise quantitative data for this compound is not widely available in the current literature. However, data for the closely related and more abundant alkaloid, 9-methoxycanthin-6-one, in Eurycoma longifolia can provide a useful benchmark for researchers.

Table 2: Concentration of 9-Methoxycanthin-6-one in Eurycoma longifolia

| Plant Part | Concentration (mg/g Dry Weight) |

| Tap Roots | 4.10[6] |

| Fibrous Roots | 3.91[6] |

| Rachis | 2.10[6] |

| Cotyledons | 1.44[6] |

| Embryo | 0.84[6] |

| Petioles | 0.15[6] |

| Stem | 0.12[6] |

| Leaves | 0.08[6] |

| Root Culture (Control) | 0.057[7][8] |

Experimental Protocols

The following protocols are generalized from methodologies reported for the isolation of canthin-6-one alkaloids from Eurycoma longifolia and other plants of the Simaroubaceae family. These can be adapted for the specific isolation of this compound.

General Extraction of Total Alkaloids

Objective: To extract the crude alkaloid fraction from the plant material.

Methodology:

-

Preparation of Plant Material: The air-dried and powdered plant material (e.g., roots of Eurycoma longifolia) is used as the starting material.

-

Maceration:

-

The powdered material is first macerated with a non-polar solvent like n-hexane to remove fats and waxes.

-

The residue is then air-dried and subsequently macerated with a polar solvent such as methanol at room temperature for an extended period (e.g., 3 x 24 hours).

-

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude methanolic extract is suspended in water and acidified to a pH of 1-2 with hydrochloric acid.

-

The acidic solution is then filtered to remove any acid-insoluble materials.

-

The filtrate is basified to a pH of 7-8 with concentrated ammonia.

-

The basified solution is then partitioned with an organic solvent such as dichloromethane or chloroform to extract the alkaloids. The organic layer containing the total alkaloids is collected and concentrated.

-

Chromatographic Separation and Purification

Objective: To isolate and purify this compound from the crude alkaloid extract.

Methodology:

-

Column Chromatography:

-

The crude alkaloid extract is subjected to column chromatography on silica gel.

-

A gradient elution is typically employed, starting with a less polar solvent system (e.g., n-hexane-ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate and then introducing methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 8:2 v/v). The spots can be visualized under a UV lamp (366 nm).

-

-

Further Purification:

-

Fractions containing the target compound, as identified by TLC comparison with a standard if available, are combined and concentrated.

-

Further purification can be achieved through techniques such as preparative TLC, recrystallization, or High-Performance Liquid Chromatography (HPLC) on a C18 column. A mobile phase of acetonitrile/water with a modifier like formic acid is often used for HPLC purification.

-

Visualization of the Isolation Workflow

The following diagram illustrates a general workflow for the isolation of this compound from its natural source.

Caption: General workflow for the isolation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Huberine, a New Canthin-6-One Alkaloid from the Bark of Picrolemma huberi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cropj.com [cropj.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of 1-Hydroxy-9-methoxycanthin-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-9-methoxycanthin-6-one is a prominent member of the canthin-6-one class of alkaloids, a group of tryptophan-derived natural products with a wide range of pharmacological activities. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, from its primary metabolic precursors to the final intricate structure. This document outlines the key enzymatic steps, presents available quantitative data from related studies, and details representative experimental protocols for pathway elucidation. A logical diagram of the biosynthetic pathway is also provided to facilitate a clear understanding of the molecular transformations.

Introduction

Canthin-6-one alkaloids are a subclass of β-carboline alkaloids characterized by an additional D-ring, forming a pentacyclic indolo[3,2,1-de][1][2]naphthyridine system. These compounds are primarily isolated from plants of the Simaroubaceae and Rutaceae families. The core canthin-6-one structure is often subject to various enzymatic modifications, such as hydroxylation and methoxylation, leading to a diverse array of derivatives with distinct biological properties. This compound is one such derivative that has garnered interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives.

The Biosynthetic Pathway

The biosynthesis of this compound commences with the essential amino acid L-tryptophan. The pathway involves a series of enzymatic reactions, including decarboxylation, condensation, cyclization, oxidation, hydroxylation, and methoxylation. While the complete enzymatic machinery for this specific compound is yet to be fully elucidated, a putative pathway can be constructed based on established knowledge of canthin-6-one and general alkaloid biosynthesis.

The initial steps involve the conversion of L-tryptophan to tryptamine. Tryptamine then condenses with a four-carbon unit, likely α-ketoglutarate or a related dicarboxylic acid from the Krebs cycle, to form a β-carboline intermediate. This is followed by a series of cyclization and oxidation reactions to yield the canthin-6-one core structure. Subsequent tailoring enzymes, a cytochrome P450 monooxygenase and an O-methyltransferase, are proposed to catalyze the final hydroxylation and methoxylation steps to produce this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is scarce in the literature. However, studies on the production of canthin-6-one alkaloids in plant cell cultures provide valuable insights into the potential yields and precursor conversion efficiencies. The following table summarizes representative data from studies on canthin-6-one production.

| Plant Species | Culture Type | Precursor Fed | Precursor Conc. | Product(s) | Yield (mg/g DW) | Reference |

| Ailanthus altissima | Cell Suspension | - | - | Canthin-6-one, 1-Methoxycanthin-6-one | 12.7 (total) | [3] |

| Brucea javanica | Cell Suspension | Tryptophan | 10 mg/L | Canthin-6-one | 26.72 | [4] |

| Brucea javanica | Cell Suspension | - | - | Canthin-6-one, 11-Hydroxycanthin-6-one, 5-Methoxycanthin-6-one, 11-Methoxycanthin-6-one | Not specified | [5] |

Experimental Protocols

The elucidation of alkaloid biosynthetic pathways relies on a combination of experimental techniques. Below are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Isotope Labeling Studies

Objective: To trace the incorporation of precursors into the final product, confirming the metabolic route.

Methodology:

-

Precursor Selection and Labeling: L-Tryptophan, the primary precursor, is labeled with stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C, ³H). For instance, [¹³C₉, ¹⁵N₂]-L-Tryptophan can be used to track the entire tryptophan skeleton.

-

Feeding Experiment: The labeled precursor is administered to the biological system (e.g., plant seedlings, cell suspension cultures) actively producing the target alkaloid. The feeding period can range from hours to days, depending on the metabolic rate of the system.

-

Extraction and Purification: After the incubation period, the alkaloids are extracted from the plant material using appropriate solvents (e.g., methanol, chloroform). The target compound, this compound, is then purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Analysis: The purified compound is analyzed by Mass Spectrometry (MS) to determine the mass shift due to the incorporated stable isotopes or by scintillation counting for radioisotopes. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise location of the stable isotopes within the molecule, providing detailed insights into the rearrangement and cyclization reactions.[6]

Enzyme Assays

Objective: To identify and characterize the enzymes responsible for specific steps in the biosynthetic pathway.

Methodology for a Putative Cytochrome P450 Monooxygenase (Hydroxylation):

-

Enzyme Source: Microsomal fractions are prepared from the plant tissue or cell cultures known to produce the alkaloid. This is achieved through differential centrifugation of homogenized plant material.

-

Substrate: The putative substrate, canthin-6-one, is synthesized or isolated.

-

Assay Mixture: The reaction mixture typically contains the microsomal preparation, the substrate (canthin-6-one), a source of reducing equivalents (NADPH), and a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Reaction: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Analysis: The reaction is stopped, and the products are extracted. The formation of 1-hydroxycanthin-6-one is monitored and quantified using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Characterization: Enzyme kinetics (Km, Vmax) can be determined by varying the substrate concentration. The nature of the enzyme can be confirmed using specific inhibitors of cytochrome P450s (e.g., carbon monoxide, ketoconazole).[1][7]

Methodology for a Putative O-Methyltransferase (Methoxylation):

-

Enzyme Source: A soluble protein extract is prepared from the plant material. The specific O-methyltransferase can be purified using chromatographic techniques or produced recombinantly in a heterologous host (e.g., E. coli, yeast).

-

Substrates: The putative substrate, 1-hydroxycanthin-6-one, and the methyl donor, S-adenosyl-L-methionine (SAM), are required. Radiolabeled SAM ([¹⁴C]-SAM) is often used for sensitive detection.

-

Assay Mixture: The reaction mixture includes the enzyme preparation, 1-hydroxycanthin-6-one, SAM, and a suitable buffer with divalent cations (e.g., Mg²⁺) which are often required for OMT activity.

-

Reaction: The reaction is incubated at an optimal temperature and pH.

-

Product Analysis: The reaction is terminated, and the product, this compound, is extracted and analyzed. If radiolabeled SAM is used, the incorporation of the radiolabel into the product can be quantified by scintillation counting after separation by Thin Layer Chromatography (TLC) or HPLC. Alternatively, unlabeled SAM can be used, and the product formation can be monitored by HPLC or LC-MS.[8]

Logical Relationships and Experimental Workflows

The elucidation of a biosynthetic pathway is a stepwise process involving the integration of various experimental approaches.

References

- 1. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tarjomefa.com [tarjomefa.com]

- 3. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholar.unhas.ac.id [scholar.unhas.ac.id]

- 5. Production of canthin-6-one alkaloids by cell suspension cultures of Brucea javanica (L.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of plant secondary metabolism using stable isotope-labelled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Hydroxy-9-methoxycanthin-6-one

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical structure elucidation of 1-hydroxy-9-methoxycanthin-6-one, a β-carboline alkaloid isolated from the roots of Eurycoma longifolia. This document details the experimental protocols and spectroscopic data analysis integral to its characterization, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a member of the canthin-6-one class of alkaloids, which are known for their diverse biological activities, including cytotoxic and antimalarial properties.[1] The precise determination of its molecular structure is fundamental to understanding its chemical properties, mechanism of action, and potential for therapeutic development. This guide outlines the systematic approach employed in its structural elucidation, integrating data from various spectroscopic techniques.

Isolation from Natural Source

This compound is a naturally occurring compound isolated from the roots of the plant Eurycoma longifolia.[1][2] The general procedure for its extraction and isolation is depicted in the workflow diagram below.

Spectroscopic Data Analysis

The structural elucidation of this compound was accomplished through the comprehensive analysis of data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

Experimental Protocol: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or orbital trap mass spectrometer. The sample is introduced via direct infusion or after chromatographic separation, and ionization is achieved using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Data Interpretation: The HRMS data provides the exact mass of the molecular ion, which is used to calculate the molecular formula. For this compound, the molecular formula has been established as C₁₅H₁₀N₂O₃.[2]

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀N₂O₃ |

| Exact Mass | 266.0691 g/mol |

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for elucidating the connectivity of atoms within a molecule.

Experimental Protocol: NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). 1D spectra (¹H and ¹³C) provide information about the chemical environment and number of protons and carbons. 2D NMR experiments establish correlations between nuclei:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

Data Interpretation and Structure Assembly: The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on the analysis of its structure and comparison with related compounds.

| Position | δH (ppm), Multiplicity, J (Hz) | Correlations |

| H-2 | Aromatic Proton Signal | COSY with H-4 |

| H-4 | Aromatic Proton Signal | COSY with H-2 |

| H-5 | Aromatic Proton Signal | |

| H-8 | Aromatic Proton Signal | |

| H-10 | Aromatic Proton Signal | COSY with H-11 |

| H-11 | Aromatic Proton Signal | COSY with H-10 |

| 9-OCH₃ | Singlet, ~4.0 ppm | HMBC to C-9 |

| 1-OH | Broad Singlet |

Table 2: Predicted ¹H NMR Data for this compound.

| Position | δC (ppm) | Correlations |

| C-1 | ~150-160 | HMBC from H-2 |

| C-2 | ~110-120 | HSQC with H-2 |

| C-4 | ~130-140 | HSQC with H-4 |

| C-4a | Quaternary | HMBC from H-2, H-5 |

| C-5 | ~120-130 | HSQC with H-5 |

| C-6 | Carbonyl, >160 | HMBC from H-5 |

| C-6a | Quaternary | HMBC from H-5, H-8 |

| C-8 | ~100-110 | HSQC with H-8 |

| C-9 | ~160 | HMBC from H-8, H-10, 9-OCH₃ |

| C-10 | ~115-125 | HSQC with H-10 |

| C-11 | ~125-135 | HSQC with H-11 |

| C-11a | Quaternary | HMBC from H-10, H-11 |

| C-12a | Quaternary | HMBC from H-2, H-11 |

| C-12b | Quaternary | HMBC from H-8 |

| 9-OCH₃ | ~55-60 | HSQC with 9-OCH₃ protons |

Table 3: Predicted ¹³C NMR Data for this compound.

The logical process of assembling the structure from the spectroscopic data is illustrated in the following diagram.

Conclusion

The structure of this compound has been unequivocally determined through a combination of mass spectrometry and advanced NMR spectroscopic techniques. The systematic application of these analytical methods, from the determination of the molecular formula to the detailed mapping of atomic connectivity, provides a robust framework for the structural elucidation of complex natural products. This detailed understanding of its molecular architecture is a critical first step in the exploration of its biological activities and its potential as a lead compound in drug development programs.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 1-Hydroxy-9-methoxycanthin-6-one and Its Analogs

Disclaimer: Scientific literature extensively details the mechanisms of action for the closely related canthin-6-one derivatives, 9-methoxycanthin-6-one and 9-hydroxycanthin-6-one. However, specific in-depth studies on the precise molecular pathways of 1-Hydroxy-9-methoxycanthin-6-one are not extensively available. This guide provides a comprehensive overview of the known mechanisms of its structural analogs as a predictive framework for its potential biological activities.

Core Anti-cancer and Anti-inflammatory Activities

This compound, a natural β-carboline alkaloid isolated from the roots of Eurycoma longifolia, is recognized for its cytotoxic and antimalarial properties.[1] While detailed mechanistic data for this specific compound is limited, extensive research on its structural analogs, 9-methoxycanthin-6-one and 9-hydroxycanthin-6-one, reveals a multi-faceted mechanism of action primarily centered around the induction of apoptosis, cell cycle arrest, and the modulation of key inflammatory signaling pathways. These compounds have demonstrated significant anti-proliferative effects across a spectrum of cancer cell lines.[2][3][4]

Quantitative Data Presentation

The cytotoxic and anti-inflammatory potency of canthin-6-one derivatives has been quantified in numerous studies. The following tables summarize the key inhibitory concentrations (IC50) across various cancer cell lines and for the inhibition of inflammatory markers.

Table 1: Cytotoxicity (IC50) of 9-Methoxycanthin-6-one in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 4.04 ± 0.36 | [4] |

| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [4] |

| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [4] |

| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [4] |

| A375 | Skin Cancer (Melanoma) | 5.71 ± 0.20 | [4] |

| HeLa | Cervical Cancer | 4.30 ± 0.27 | [4] |

| Melanoma | Skin Cancer | 6.5 (N-oxide) | [2] |

Table 2: Cytotoxicity (IC50) and Anti-inflammatory Activity of Other Canthin-6-one Derivatives

| Compound | Activity | Cell Line/Target | IC50 (µM) | Reference |

| 9-Hydroxycanthin-6-one | Cytotoxicity | Melanoma | 5.4 | |

| 9-Hydroxycanthin-6-one-N-oxide | Cytotoxicity | Melanoma | 7.0 | [2] |

| 9-Hydroxycanthin-6-one | NF-κB Inhibition | - | 7.4 | [3] |

| 9-Methoxycanthin-6-one | NF-κB Inhibition | - | 3.8 | [3] |

| Canthin-6-one | iNOS Inhibition | RAW 264.7 | 1 and 5 µM | |

| 5-(1-hydroxyethyl)-canthin-6-one | iNOS Inhibition | RAW 264.7 | 7.5 and 15 µM |

Key Signaling Pathways and Mechanisms of Action

The anti-cancer and anti-inflammatory effects of canthin-6-one alkaloids are orchestrated through the modulation of several critical cellular signaling pathways.

Induction of Apoptosis

A primary mechanism by which canthin-6-one derivatives exert their anti-cancer effects is through the induction of programmed cell death, or apoptosis. This process is initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of a cascade of caspase enzymes that execute cellular dismantling.

Modulation of Inflammatory Pathways

Canthin-6-one and its derivatives have been shown to exert potent anti-inflammatory effects by targeting key signaling pathways, notably the NF-κB and Akt pathways. This leads to a reduction in the production of pro-inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of canthin-6-one derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Steps:

-

Cell Seeding: Cells are seeded in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated overnight to allow for attachment.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the canthin-6-one derivative (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Solubilization: The medium is then carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.

Apoptosis Detection by Hoechst 33342 Staining

This method is used to visualize morphological changes in the nucleus of apoptotic cells.

Detailed Steps:

-

Cell Culture: Cells are grown on sterile glass coverslips placed in 24-well plates.

-

Treatment: Cells are treated with the desired concentrations of the canthin-6-one derivative for a specific duration.

-

Washing: The cells are washed twice with ice-cold PBS.

-

Fixation: The cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: After washing with PBS, the cells are stained with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Mounting: The coverslips are washed with PBS and then mounted onto microscope slides using an anti-fade mounting medium.

-

Visualization: The slides are observed under a fluorescence microscope. Apoptotic cells are identified by their condensed or fragmented nuclei, which appear brightly stained.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Detailed Steps:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., caspases, NF-κB, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

While direct and extensive mechanistic studies on this compound are currently lacking, the substantial body of evidence from its close structural analogs, 9-methoxycanthin-6-one and 9-hydroxycanthin-6-one, provides a strong foundation for predicting its biological activities. It is highly probable that this compound also exerts its cytotoxic and anti-inflammatory effects through the induction of apoptosis via caspase activation and the inhibition of key inflammatory signaling pathways such as NF-κB and Akt.

Future research should focus on validating these predicted mechanisms specifically for this compound. This would involve conducting comprehensive in vitro and in vivo studies to determine its precise IC50 values in a broader range of cancer cell lines, elucidating its impact on cell cycle progression, and confirming its modulatory effects on the aforementioned signaling pathways. Such investigations will be crucial for fully understanding its therapeutic potential and for the development of novel anti-cancer and anti-inflammatory agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility and Stability of 1-Hydroxy-9-methoxycanthin-6-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for assessing the solubility and stability of 1-Hydroxy-9-methoxycanthin-6-one. This information is critical for the progression of this natural product from early-stage research to potential clinical applications.

Introduction to this compound

This compound is a β-carboline alkaloid that has been isolated from the roots of Eurycoma longifolia.[1] Canthin-6-one alkaloids, as a class, have garnered significant interest due to their diverse and promising biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[2][3] Understanding the physicochemical properties of this compound, such as its solubility and stability, is a fundamental prerequisite for the development of viable pharmaceutical formulations and for ensuring its quality, safety, and efficacy.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound is limited in publicly available literature, data for structurally related canthin-6-one alkaloids provide valuable insights.

Quantitative Solubility Data of Related Canthin-6-one Alkaloids

The following tables summarize the solubility data for closely related canthin-6-one compounds. This information can be used as a preliminary guide for solvent selection and formulation development for this compound.

Table 1: Solubility of 9-Methoxycanthin-6-one in Organic Solvent

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Method |

| DMSO | 12.5 | 49.95 | Ultrasonic-assisted dissolution[4][5] |

Table 2: Aqueous Solubility of Canthin-6-one and a Derivative

| Compound | Aqueous Solubility (µg/mL) | Method |

| Canthin-6-one | 16.1 ± 1.0 | UV method[2] |

| Canthin-6-one Derivative (8g) | 92.9 ± 4.8 | UV method[2] |

Note: The aqueous solubility of canthin-6-one is presented as a reference. The introduction of hydrophilic groups, as seen in derivative 8g, can significantly enhance aqueous solubility.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following standard experimental protocols are recommended.

This method determines the saturation solubility of a compound at equilibrium and is crucial for pre-formulation studies.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, propylene glycol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility in mg/mL or molarity.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate and perform serial dilutions.

-

Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or by assessing the absorbance with a UV plate reader to detect the point of precipitation.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Stability Profile and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of various environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways.

General Approach to Stability Testing

Following the International Council for Harmonisation (ICH) Q1A (R2) guidelines, stability studies for a new drug substance like this compound should include testing of attributes susceptible to change during storage that could influence quality, safety, or efficacy.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies should aim for a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.

-

Procedure: Dissolve this compound in a suitable solvent and then dilute with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

-

Conditions: Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Neutralize the samples before analysis by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Procedure: Dissolve the compound in a suitable solvent and treat with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Conditions: Conduct the experiment at room temperature.

-

Time Points: Analyze samples at appropriate intervals.

-

Analysis: Monitor the formation of degradation products by HPLC.

-

Procedure: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).

-

Conditions: Maintain a controlled humidity environment if desired.

-

Time Points: Test the sample at various time points.

-

Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.

-

Procedure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control: Protect a parallel set of samples from light to serve as dark controls.

-

Analysis: Analyze the exposed and control samples by HPLC.

Visualization of Experimental Workflows and Signaling Pathways

The biological activity of canthin-6-one alkaloids has been linked to the modulation of several key signaling pathways involved in inflammation and cell proliferation.

Experimental Workflow for Stability Indicating Method Development

Caption: Workflow for developing a stability-indicating analytical method.

Canthin-6-one Modulation of the NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by canthin-6-ones.

Canthin-6-one Modulation of the JAK/STAT Signaling Pathway

Caption: Modulation of the JAK/STAT signaling pathway by canthin-6-ones.

Canthin-6-one Modulation of the PI3K/Akt Signaling Pathway

Caption: Putative inhibition of the PI3K/Akt signaling pathway.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound and provides detailed experimental protocols for its comprehensive physicochemical characterization. While quantitative data for this specific molecule is sparse, the provided data on related compounds and the established methodologies offer a robust framework for researchers and drug development professionals. The elucidation of its interaction with key signaling pathways further underscores its therapeutic potential and provides a basis for future mechanistic studies. Rigorous adherence to the outlined protocols will be crucial in generating the necessary data to support the development of this compound as a potential therapeutic agent.

References

1-Hydroxy-9-methoxycanthin-6-one cytotoxicity against cancer cell lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Hydroxy-9-methoxycanthin-6-one, a beta-carboline alkaloid isolated from the roots of Eurycoma longifolia, has emerged as a compound of interest in oncological research. While extensive data on its cytotoxic profile remains limited in publicly accessible literature, preliminary studies indicate its potential as an anticancer agent. This document synthesizes the available information on the cytotoxicity of this compound and its closely related analogs, providing a technical guide for researchers in drug discovery and development. Due to the scarcity of specific data for this compound, this report also includes comprehensive data on the well-studied derivatives, 9-methoxycanthin-6-one and 9-hydroxycanthin-6-one, to provide a broader context of the cytotoxic potential of canthin-6-one alkaloids.

Introduction to Canthin-6-one Alkaloids

Canthin-6-one alkaloids are a class of naturally occurring compounds characterized by a pentacyclic indolo[3,2,1-de][1][2]naphthyridine ring system. These compounds, isolated from various plant species, have demonstrated a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. Their planar structure allows for intercalation with DNA, a mechanism that contributes to their cytotoxic effects. The substitution patterns on the canthin-6-one scaffold significantly influence their biological activity, making them an attractive framework for the development of novel therapeutic agents.

Cytotoxicity Data

Comprehensive cytotoxic data for this compound against a wide panel of cancer cell lines is not extensively available in the current body of scientific literature. A key study by Kuo et al. in the Journal of Natural Products (2003) reported the isolation of this compound and its cytotoxic and antimalarial activities.[3] However, detailed IC50 values from this study are not broadly disseminated.

To provide a comparative framework, the following tables summarize the IC50 values for the closely related and more extensively studied canthin-6-one derivatives: 9-methoxycanthin-6-one and 9-hydroxycanthin-6-one.

Table 1: Cytotoxicity of 9-Methoxycanthin-6-one Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 4.04 ± 0.36 | [4][5] |

| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [4][5] |

| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [4][5] |

| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [4][5] |

| A375 | Skin Cancer (Melanoma) | 5.71 ± 0.20 | [4][5] |

| HeLa | Cervical Cancer | 4.30 ± 0.27 | [4][5] |

| KB | Oral Carcinoma | 1-4 µg/mL | [6] |

| LU-1 | Lung Adenocarcinoma | 1-4 µg/mL | [6] |

| LNCaP | Prostate Adenocarcinoma | 1-4 µg/mL | [6] |

| HL-60 | Promyelocytic Leukemia | 1-4 µg/mL | [6] |

Table 2: Cytotoxicity of 9-Hydroxycanthin-6-one Against Ovarian Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | Potent Cytotoxicity Reported | [2] |

| SKOV-3 | Ovarian Cancer | Potent Cytotoxicity Reported | [2] |

| OVCAR-3 | Ovarian Cancer | Potent Cytotoxicity Reported | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of canthin-6-one cytotoxicity.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the canthin-6-one derivative (or vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

3.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the binding of the dye to cellular proteins.

-

Cell Seeding and Treatment: Performed as described for the MTT assay.

-

Cell Fixation: After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

Apoptosis Assays

3.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3.2.2. Hoechst 33342 Staining

This fluorescence microscopy-based method is used to visualize nuclear morphology changes associated with apoptosis.

-

Cell Treatment: Cells are grown on coverslips and treated with the compound.

-

Staining: Cells are fixed and stained with Hoechst 33342, a DNA-specific fluorescent dye.

-

Microscopy: The nuclear morphology is observed under a fluorescence microscope. Apoptotic cells exhibit condensed chromatin and fragmented nuclei.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways activated by this compound are not yet elucidated, studies on related canthin-6-one derivatives provide insights into their potential mechanisms of action. The primary mode of action appears to be the induction of apoptosis.

4.1. Apoptosis Induction

Canthin-6-one derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[1][2][7]

-

Caspase Activation: Treatment with canthin-6-ones leads to the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[1][2]

-

Bcl-2 Family Proteins: These compounds can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins.[7]

-

Reactive Oxygen Species (ROS) Generation: Some derivatives have been shown to increase intracellular ROS levels, which can trigger mitochondrial-mediated apoptosis.[2][8]

Below is a generalized diagram of a potential apoptotic signaling pathway induced by canthin-6-one derivatives.

Caption: Generalized apoptotic signaling pathway for canthin-6-one derivatives.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of a novel compound like this compound.

Caption: Typical workflow for cytotoxic evaluation of a novel compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new anticancer drugs. However, a significant gap in the literature exists regarding its specific cytotoxic profile and mechanism of action. Further research is imperative to:

-

Systematically evaluate the cytotoxicity of this compound against a comprehensive panel of human cancer cell lines.

-

Elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Investigate its in vivo efficacy and safety in preclinical animal models.

-

Explore the structure-activity relationships of canthin-6-one derivatives to optimize their anticancer properties.

This technical guide provides a foundational overview based on the currently available data for this compound and its close analogs. It is intended to serve as a resource for researchers and professionals in the field to guide future investigations into this potentially valuable class of compounds.

References

- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 9-Methoxycanthin-6-one | TargetMol [targetmol.com]

- 7. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Antimalarial Potential of Canthin-6-one Alkaloids: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimalarial properties of canthin-6-one alkaloids, a class of compounds isolated from various plant species, notably Eurycoma longifolia. While specific data on 1-Hydroxy-9-methoxycanthin-6-one is not extensively available in the current body of scientific literature, this document synthesizes the existing research on closely related analogues to inform future drug discovery and development efforts. The information presented herein is based on a review of published in vitro and in vivo studies.

Introduction to Canthin-6-one Alkaloids

Canthin-6-one alkaloids are a group of β-carboline alkaloids that have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Their potential as antimalarial agents has also been a subject of investigation, with several derivatives showing promising activity against Plasmodium falciparum, the deadliest species of malaria parasite.[3][4] These compounds are of significant interest to the drug development community due to their novel scaffold and potential for chemical modification to enhance efficacy and selectivity.

Quantitative Data on Antiplasmodial and Cytotoxic Activities

The following tables summarize the available quantitative data for various canthin-6-one alkaloids and related compounds from Eurycoma longifolia against Plasmodium falciparum strains and mammalian cell lines. This data is crucial for assessing the therapeutic potential and selectivity of these compounds.

Table 1: In Vitro Antiplasmodial Activity of Canthin-6-one Alkaloids and Other Compounds from Eurycoma longifolia

| Compound | Plasmodium falciparum Strain(s) | IC50 (µg/mL) | IC50 (µM) | Reference |

| 9-methoxycanthin-6-one | Gombak A (chloroquine-resistant) | 1.10 | - | [4] |

| 9-methoxycanthin-6-one | D10 (chloroquine-sensitive) | 4.90 | - | [4] |

| 10-Hydroxycanthin-6-one | K-1 (multi-drug resistant) | 0.23 | - | [5] |

| Eurycomanone | K-1 (multi-drug resistant) | 0.54 | - | [5] |

| Eurycomanone | Gombak A (chloroquine-resistant) | 0.25 | - | [4] |

| Eurycomanone | D10 (chloroquine-sensitive) | 0.61 | - | [4] |

| Eurycomanol | K-1 (multi-drug resistant) | 2.60 | - | [5] |

| Eurycomalactone | K-1 (multi-drug resistant) | 0.13 | - | [5] |

Table 2: Cytotoxicity of Canthin-6-one Alkaloids Against Mammalian Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 9-methoxycanthin-6-one | A2780 (Ovarian Cancer) | 4.04 ± 0.36 | [6][7] |

| 9-methoxycanthin-6-one | SKOV-3 (Ovarian Cancer) | 5.80 ± 0.40 | [6][7] |

| 9-methoxycanthin-6-one | MCF-7 (Breast Cancer) | 15.09 ± 0.99 | [6][7] |

| 9-methoxycanthin-6-one | HT-29 (Colorectal Cancer) | 3.79 ± 0.069 | [6][7] |

| 9-methoxycanthin-6-one | A375 (Skin Cancer) | 5.71 ± 0.20 | [6][7] |

| 9-methoxycanthin-6-one | HeLa (Cervical Cancer) | 4.30 ± 0.27 | [6][7] |

| Canthin-6-one | Guinea pig ear keratinocytes | 1.11 µg/mL | [8] |

| 1-methoxycanthin-6-one | Guinea pig ear keratinocytes | 5.76 µg/mL | [8] |

Experimental Protocols

The following sections detail the generalized methodologies employed in the cited studies for the evaluation of antiplasmodial and cytotoxic activities.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of the test compounds is typically evaluated against cultured Plasmodium falciparum parasites. A common method is the SYBR Green I-based fluorescence assay.

-

Parasite Culture: P. falciparum strains (both chloroquine-sensitive and resistant) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Synchronization: The parasite cultures are synchronized to the ring stage by methods such as sorbitol treatment.

-

Drug Assay: Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds in 96-well microtiter plates for 72 hours. Chloroquine and artemisinin are often used as positive controls.

-

Growth Inhibition Measurement: After incubation, the plates are lysed, and SYBR Green I dye, which intercalates with parasite DNA, is added. The fluorescence intensity is measured using a fluorescence plate reader. The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.[9]

Cytotoxicity Assay

The cytotoxicity of the compounds against mammalian cells is assessed to determine their selectivity. The Sulforhodamine B (SRB) assay is a widely used method.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Drug Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

Cell Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid and stained with Sulforhodamine B, a protein-binding dye.

-

Measurement and Analysis: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is then determined.[6][7]

Visualizations: Workflows and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating antimalarial compounds and a proposed mechanism of action for canthin-6-one alkaloids.

Caption: Generalized workflow for in vitro evaluation of antimalarial compounds.

Caption: Proposed mechanism of action for canthin-6-one alkaloids via inhibition of hemozoin formation.

Potential Mechanism of Action

The precise mechanism of action for the antimalarial activity of canthin-6-one alkaloids is not fully elucidated. However, one proposed mechanism is the inhibition of hemozoin formation.[10] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Several antimalarial drugs, such as chloroquine, are known to interfere with this process. The planar structure of canthin-6-one alkaloids may allow them to form a complex with heme, preventing its polymerization into hemozoin. The accumulation of free heme leads to oxidative stress and parasite death.

Furthermore, studies on the anticancer properties of 9-methoxycanthin-6-one have shown that it can induce apoptosis (programmed cell death).[6][7] It is plausible that a similar mechanism could be at play in its action against Plasmodium falciparum.

Conclusion and Future Directions

The available data suggest that canthin-6-one alkaloids, particularly derivatives like 9-methoxycanthin-6-one and 10-hydroxycanthin-6-one, exhibit promising antiplasmodial activity. However, a significant knowledge gap exists regarding the specific antimalarial properties of this compound.

Future research should focus on:

-

Synthesis and Isolation: Targeted synthesis or isolation of this compound to enable comprehensive biological evaluation.

-

In-depth Biological Profiling: Systematic in vitro and in vivo testing of this compound and other derivatives against a panel of drug-sensitive and drug-resistant Plasmodium strains.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by these compounds in the parasite.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues to identify the key structural features required for potent and selective antimalarial activity.

A thorough investigation of this compound class could lead to the development of novel and effective antimalarial agents, contributing to the global effort to combat malaria.

References

- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytotoxic and antimalarial constituents of the roots of Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiplasmodial studies of Eurycoma longifolia Jack using the lactate dehydrogenase assay of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and stem bark from Dacryodes edulis (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo antimalarial effect of 1-hydroxy-5,6,7-trimethoxyxanthone isolated from Mammea siamensis T. Anders. flowers: pharmacokinetic and acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Potential of Canthin-6-one Alkaloids: A Technical Guide for Drug Development Professionals

An In-depth Review of a Promising Class of Natural Compounds in the Fight Against Viral Diseases

Introduction

Canthin-6-one alkaloids, a subclass of β-carboline alkaloids, have emerged as a significant area of interest in antiviral research. Possessing a unique pentacyclic structure, these naturally derived compounds have demonstrated a broad spectrum of biological activities, including notable antiviral, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research into the antiviral activity of canthin-6-one alkaloids, with a focus on quantitative data, experimental methodologies, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.

Antiviral Activity: Quantitative Data

The antiviral efficacy of canthin-6-one alkaloids has been evaluated against a range of viruses. The following tables summarize the available quantitative data, including the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50), providing a clear comparison of the potency and selectivity of these compounds.

| Compound/Analog | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |

| Against Newcastle Disease Virus (NDV) | ||||||

| Analog 16 | NDV (F48E9) | DF-1 | 5.26 µM | >200 µM | >38.02 | [1][2] |

| 8 other analogs | NDV (F48E9) | DF-1 | 5.26 to 11.76 µM | >10 µM (for most) | - | [1][2] |

| Analog 16 | Multiple NDV strains | DF-1 | <12 µM | >200 µM | - | [1][2] |

| Analog 16 | Peste des petits ruminants virus (PPRV) | - | <12 µM | >200 µM | - | [1][2] |

| Analog 16 | Canine distemper virus (CDV) | - | <12 µM | >200 µM | - | [1][2] |

| Against Human Immunodeficiency Virus (HIV) | ||||||

| Drymaritin | HIV | - | 0.699 µg/mL | - | - | [1] |

Note: The specific structures of the numbered canthin-6-one analogs are detailed in the source publication.

Cytotoxicity Data

Understanding the cytotoxic profile of canthin-6-one alkaloids is crucial for assessing their therapeutic potential. The following table presents the cytotoxic activity of various canthin-6-one compounds against different cell lines.

| Compound | Cell Line | IC50 | Reference |

| Canthin-6-one | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [3] |

| 1-methoxycanthin-6-one | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [3] |

| 5-methoxycanthin-6-one | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [3] |

| Canthin-6-one-3-N-oxide | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [3] |

| 4,5-dimethoxy-10-hydroxycanthin-6-one | Human nasopharyngeal carcinoma (CNE2) | - | [4] |

| 8-hydroxycanthin-6-one | Human nasopharyngeal carcinoma (CNE2) | - | [4] |

| 4,5-dimethoxycanthin-6-one | Human nasopharyngeal carcinoma (CNE2) | - | [4] |

| 5-hydroxy-4-methoxycanthin-6-one | Human nasopharyngeal carcinoma (CNE2) | - | [4] |

| Canthin-6-one derivatives (8a-l) | HT29, H1975, A549, MCF-7 | Low micromolar range | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section outlines the key experimental protocols employed in the evaluation of the antiviral and cytotoxic activities of canthin-6-one alkaloids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2][5][6]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

-

Compound Treatment: Treat the cells with various concentrations of the canthin-6-one alkaloid and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[5]

-

Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

MTT Assay Workflow for Cytotoxicity Assessment.

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.[7]

Protocol:

-

Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus and Compound Incubation: In separate tubes, pre-incubate a known titer of the virus with serial dilutions of the canthin-6-one alkaloid for a specific time (e.g., 1 hour) at 37°C.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict the spread of progeny virions.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.

Plaque Reduction Assay Workflow.

Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is targeted by the antiviral compound.[1]

Protocol:

-

Infection: Infect a confluent monolayer of cells with the virus.

-

Compound Addition at Different Time Points: Add the canthin-6-one alkaloid at various time points post-infection (e.g., during adsorption, after adsorption, or at different hours post-infection).

-

Incubation: Incubate the cells for a full replication cycle.

-

Viral Titer Determination: Harvest the supernatant and determine the viral titer using a plaque assay or qPCR.

-

Data Analysis: By comparing the reduction in viral titer at different time points of compound addition, the specific stage of viral replication inhibited by the compound can be inferred (e.g., entry, replication, or budding).

Mechanism of Action: Inhibition of Signaling Pathways

Research has shown that canthin-6-one alkaloids can exert their antiviral effects by modulating host cell signaling pathways that are often hijacked by viruses for their own replication. A key mechanism identified is the suppression of the Akt and ERK signaling pathways.[1]

Inhibition of Akt and ERK Signaling Pathways in NDV Infection

In the context of Newcastle Disease Virus (NDV) infection, canthin-6-one analogs have been shown to inhibit the phosphorylation of both Akt and ERK1/2, which are crucial for viral entry and replication.[1]

-

Akt Pathway Inhibition: The Akt signaling pathway is known to be involved in the entry of several viruses. Canthin-6-one analogs suppress the activation of Akt, thereby inhibiting NDV entry into the host cell.[1]

-

ERK Pathway Inhibition: The ERK pathway is another critical cellular signaling cascade that is often activated upon viral infection to facilitate viral replication. Canthin-6-one treatment inhibits the NDV-activated ERK pathway, which in turn promotes the expression of interferon-related genes, contributing to the antiviral state of the cell.[1]

Mechanism of Action of Canthin-6-one Alkaloids against NDV.

Conclusion and Future Directions

Canthin-6-one alkaloids represent a promising class of natural products with demonstrated antiviral activity, particularly against Newcastle disease virus. Their mechanism of action, involving the inhibition of key cellular signaling pathways, offers a potential avenue for the development of host-directed antiviral therapies. However, further research is imperative to fully elucidate their potential. Key areas for future investigation include:

-

Broad-Spectrum Activity: Comprehensive screening of a wider range of canthin-6-one derivatives against a broader panel of clinically relevant viruses, including HIV, HSV, influenza, and dengue virus, is necessary to establish their full antiviral spectrum.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Systematic modification of the canthin-6-one scaffold and subsequent biological evaluation will be crucial for identifying the key structural features responsible for antiviral potency and selectivity, guiding the design of more effective and less toxic analogs.

-

Detailed Mechanistic Studies: While the inhibition of Akt/ERK pathways has been identified for NDV, further investigation is needed to determine if this mechanism is conserved across other viruses or if alternative mechanisms of action exist.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of promising canthin-6-one candidates.

The continued exploration of canthin-6-one alkaloids holds significant promise for the discovery of novel antiviral agents that can contribute to the global fight against viral diseases. This technical guide provides a solid foundation for researchers and drug developers to build upon in their quest for the next generation of antiviral therapeutics.

References

- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Hydroxy-9-methoxycanthin-6-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and experimental protocols for 1-hydroxy-9-methoxycanthin-6-one and related canthin-6-one analogs. Canthin-6-one, a β-carboline alkaloid, and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[1][2][3] The methodologies detailed herein are intended to facilitate the laboratory synthesis and evaluation of these promising compounds for drug discovery and development.

Biological Context and Applications

Canthin-6-one alkaloids are widely distributed in various plant species and have demonstrated potent biological effects.[1] Notably, this compound is a natural product that can be isolated from the roots of Eurycoma longifolia.[4] Research has shown that canthin-6-one and its derivatives can induce apoptosis, DNA damage, and ferroptosis in cancer cells, making them attractive candidates for anticancer drug development.[5][6] For instance, certain analogs exhibit high cytotoxicity against various human cancer cell lines, with IC50 values in the low-micromolar range.[1][5]

The antiproliferative effects of some canthin-6-ones have been linked to the induction of mitochondrial membrane depolarization, release of cytochrome c, and activation of caspase-3.[7] Furthermore, these compounds have shown potential in overcoming chemoresistance in cancer stem cells.[8] Beyond cancer, canthin-6-one derivatives have also exhibited anti-inflammatory and antimicrobial activities.[3][9]

Quantitative Data Summary

The following tables summarize the reported biological activities of various canthin-6-one analogs.

Table 1: Anticancer Activity of Canthin-6-one Analogs (IC50 values in µM)

| Compound | HT-29 | A2780 | SKOV-3 | MCF-7 | A375 | HeLa | CNE2 | Bel-7402 |

| 9-Methoxycanthin-6-one | 3.79 ± 0.069[10] | 4.04 ± 0.36[10] | 5.80 ± 0.40[10] | 15.09 ± 0.99[10] | 5.71 ± 0.20[10] | 4.30 ± 0.27[10] | - | - |

| 9-Hydroxycanthin-6-one | - | - | - | - | 5.4[11] | - | - | - |

| 4,5-Dimethoxy-10-hydroxycanthin-6-one | - | - | - | - | - | - | 11.6 ± 2.48[11] | 118.91 ± 67.42[11] |

| 4,5-Dimethoxycanthin-6-one | - | - | - | - | - | - | 9.86 ± 1.49[11] | 32.27 ± 9.74[11] |

| 8-Hydroxycanthin-6-one | - | - | - | - | - | - | 13.43 ± 2.29[11] | 39.27 ± 9.72[11] |

| 1-Methoxy-canthin-6-one | - | - | - | - | - | < 40[7] | - | - |

| 9-Methoxycanthin-6-one-N-oxide | - | - | - | - | 6.5[11] | - | - | - |

| 9-Hydroxycanthin-6-one-N-oxide | - | - | - | - | 7.0[11] | - | - | - |

Table 2: Anti-inflammatory Activity of Canthin-6-one Analogs

| Compound | Activity | Effective Dose / IC50 |

| 9-Hydroxycanthin-6-one | Suppresses NF-κB pathway | 3.8 µM[8] |

| 9-Methoxycanthin-6-one | Suppresses NF-κB pathway | 7.4 µM[8] |

| Canthin-6-one | Inhibits NO production | IC50 = 7.73–15.09 µM[9] |

| 10-Hydroxycanthin-6-one | Inhibits NO production | IC50 = 7.73–15.09 µM[9] |

Experimental Protocols

This section provides detailed protocols for the synthesis of the canthin-6-one core structure, which serves as the scaffold for this compound and its analogs. The presented method is a convergent "non-classical" strategy focusing on the construction of the central B ring.[12]

Synthesis of the Canthin-6-one Core

A highly efficient method for synthesizing the canthin-6-one scaffold involves a two-step process: a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed amidation reaction.[3][12] This approach allows for the rapid preparation of canthin-6-one and its analogs in high yields.

Materials:

-

Appropriate 8-bromo-1,5-naphthyridine derivative

-

Appropriate boronic acid derivative

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Copper catalyst (e.g., CuI)

-

Base (e.g., K2CO3, Cs2CO3)

-

Ligand (e.g., PPh3, neocuproine)

-

Solvent (e.g., Toluene, DMF, Dioxane)

Protocol:

-

Suzuki-Miyaura Coupling:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the 8-bromo-1,5-naphthyridine derivative (1.0 eq) and the boronic acid derivative (1.2 eq) in the chosen solvent.

-

Add the palladium catalyst (0.05 eq) and the base (2.0 eq).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

-

Cu-catalyzed Amidation (Cyclization):

-

To the crude mixture from the previous step, add the copper catalyst (0.1 eq), a suitable ligand (0.2 eq), and a base (e.g., K3PO4, 2.0 eq).

-

Heat the mixture (typically 100-120 °C) until the cyclization is complete, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired canthin-6-one analog.

-

Synthesis of this compound

The synthesis of this compound would follow the general protocol for the canthin-6-one core, utilizing appropriately substituted starting materials. Specifically, an 8-bromo-1,5-naphthyridine derivative bearing a methoxy group at the desired position (to become C9) and a boronic acid derivative with a protected hydroxyl group (to become C1) would be required. The final step would involve the deprotection of the hydroxyl group.

Visualizations

Signaling Pathway Diagram

Caption: Apoptosis induction pathway by canthin-6-one analogs.

Experimental Workflow Diagram

Caption: General synthetic workflow for canthin-6-one analogs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]